Lucidine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71384-23-1 |
|---|---|
Molecular Formula |
C30H49N3O |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[(4aS,5R,7S,8aR)-5-[[(1S,2R,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C30H49N3O/c1-18-11-22-16-28-25(23-15-27(22)29(12-18)32(4)17-23)8-7-24(31-28)14-21-10-19(2)13-30-26(21)6-5-9-33(30)20(3)34/h18-19,21-27,29-30H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24+,25-,26+,27-,29+,30-/m1/s1 |
InChI Key |
ZGALAVFQYJOLRQ-UHFFFAOYSA-N |
SMILES |
CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=N[C@@H](CC[C@@H]3[C@@H]4C[C@H]2[C@H](C1)N(C4)C)C[C@H]5C[C@@H](C[C@@H]6[C@H]5CCCN6C(=O)C)C |
Canonical SMILES |
CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lucidine B serratanine serratanine A |
Origin of Product |
United States |
Ii. Structural Elucidation and Stereochemistry of Lucidine B
Initial Structural Assignment
The initial structural assignment of Lucidine B was based on spectroscopic analysis. Early studies provided fundamental data regarding the connectivity of atoms within the molecule. This compound is characterized as a decahydroquinoline (B1201275) alkaloid with a complex polycyclic framework containing three nitrogen atoms nih.govnih.gov.
Advanced Spectroscopic Characterization
Advanced spectroscopic methods have been crucial in fully detailing the structure of this compound.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Two-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, has been extensively used to elucidate the complete structure of this compound. Analysis of the 2D NMR spectra of tetrahydrodeoxythis compound, a derivative of this compound, was particularly important in establishing the full structure researchgate.netnih.govebi.ac.ukresearchgate.net. These experiments provide crucial information about proton-proton couplings and carbon-proton connectivities, allowing for the mapping of the molecular skeleton and the assignment of individual proton and carbon signals.
Mass Spectrometry Techniques
Mass spectrometry techniques provide essential information regarding the molecular weight and fragmentation pattern of this compound, which aids in confirming the elemental composition and structural subunits. While specific detailed mass spectrometry data for this compound itself were not extensively detailed in the provided search results, mass spectrometry is a standard technique in the structural elucidation of alkaloids and is used in conjunction with NMR and X-ray crystallography to confirm proposed structures mdpi.com.
X-ray Crystallographic Analysis of this compound and its Derivatives
X-ray crystallographic analysis has played a pivotal role in unequivocally establishing the stereostructure of this compound and related compounds. While direct X-ray analysis of this compound crystals is ideal, studies on derivatives have also provided critical insights. For instance, the stereostructure, including the absolute configuration, of a dihydro-derivative of oxolucidine A, obtained by reduction and derivatization, was determined by X-ray crystallography and contributed to understanding the related lucidines researchgate.netnih.govebi.ac.ukresearchgate.net. X-ray studies of tetrahydrodeoxyspirolucidine, a reduction product of spirolucidine (B1203131) (a related alkaloid), also confirmed its constitution and established its relative stereochemistry cdnsciencepub.com.
Determination of Absolute and Relative Stereochemistry (e.g., C-14 position)
The determination of the absolute and relative stereochemistry of this compound is critical for a complete structural description. 2D NMR analysis of tetrahydrodeoxythis compound was instrumental in establishing the stereochemistry at the C-14 position, which was previously unknown, as beta-H researchgate.netnih.govebi.ac.ukresearchgate.net. X-ray crystallography of derivatives, such as the p-bromobenzoyl derivative of dihydro-oxolucidine A, has been used to establish the absolute configuration of related structures, providing a basis for inferring the absolute stereochemistry of this compound researchgate.netnih.govebi.ac.ukresearchgate.net. The stereochemistry of this compound is described as having absolute stereochemistry with 11 defined stereocenters nih.gov.
Structural Relationships with Related Lycopodium Alkaloids
This compound belongs to the diverse class of Lycopodium alkaloids, which are known for their complex and varied structural types researchgate.net. This compound represents a new structural type among Lycopodium alkaloids cdnsciencepub.comresearchgate.net. It is structurally related to other alkaloids found in Lycopodium lucidulum, such as Lucidine A, Oxolucidine A, and Lucidulinone researchgate.netnih.govebi.ac.ukresearchgate.net. Spirolucidine is another related alkaloid isolated from the same source, and its structure shows a close relationship to the tricyclic alkaloid luciduline (B1203590) cdnsciencepub.comnih.gov. Comparisons of the stereochemistry between this compound and related compounds like spirolucidine have revealed interesting differences, such as the configuration at C-17 being opposite in spirolucidine compared to this compound cdnsciencepub.com.
Dihydrolycolucine
Dihydrolycolucine is a compound structurally related to this compound, with a molecular formula of C30H51N3O. Its structure was determined alongside this compound and lycolucine, representing a new class of Lycopodium alkaloids researchgate.netcdnsciencepub.comglobalauthorid.com. Dihydrolycolucine can be obtained by mild catalytic hydrogenation of lycolucine cdnsciencepub.com.
Lycolucine
Lycolucine is another C30N3 alkaloid found in Lycopodium lucidulum, with a molecular formula C30H43N3O cdnsciencepub.comnih.gov. Research indicates a relationship between lycolucine, dihydrolycolucine, and this compound. Dihydrolycolucine has been prepared from lycolucine cdnsciencepub.com. The UV spectrum of lycolucine indicates the presence of unsaturation conjugated to a pyridine (B92270) ring, and 1H NMR shows a single olefinic proton cdnsciencepub.com. Treatment of lycolucine with cyanogen (B1215507) bromide helped establish the position of the double bond between C-10 and C-11 cdnsciencepub.com.
Other C30N3 Alkaloids
This compound, dihydrolycolucine, and lycolucine are described as representatives of a new type of C30N3 Lycopodium alkaloid researchgate.netcdnsciencepub.comglobalauthorid.com. These alkaloids are characterized by their complex structures containing 30 carbon atoms and 3 nitrogen atoms nih.govcdnsciencepub.comnih.gov. The structural studies of these compounds have contributed to the understanding of the diverse array of alkaloids produced by Lycopodium species mdpi.com. The elucidation of these structures, particularly this compound, has often involved detailed spectroscopic analysis, including 2D NMR, and X-ray crystallography of derivatives to confirm connectivity and stereochemistry researchgate.netresearchgate.netcdnsciencepub.com.
| Compound | Molecular Formula | PubChem CID |
| This compound | C30H49N3O | 156059 |
| Dihydrolycolucine | C30H51N3O | Not found |
| Lycolucine | C30H43N3O | 101324819 |
| Oxolucidine A | Not specified | Not found |
| Lucidulinone | Not specified | Not found |
| Oxothis compound | C30H49N3O2 | 442493 |
This compound, a complex natural product isolated from Lycopodium species, represents a distinct class within the diverse family of Lycopodium alkaloids. Its structural complexity, characterized by a C30N3 molecular framework, has been a subject of detailed investigation involving advanced spectroscopic techniques and crystallographic analysis. nih.govresearchgate.netcdnsciencepub.comglobalauthorid.com
The determination of the complete structure and relative stereochemistry of this compound has relied significantly on spectroscopic data, particularly 2D NMR, and crucially, on X-ray crystallography performed on derivatives. researchgate.netresearchgate.netcdnsciencepub.com Early research identified this compound as a representative of a new type of Lycopodium alkaloid. researchgate.netcdnsciencepub.comglobalauthorid.com The stereochemistry at the C-14 position of this compound was established as beta-H through comprehensive analysis of 2D NMR spectra of tetrahydrodeoxythis compound. researchgate.netnih.gov
Dihydrolycolucine
Dihydrolycolucine is a C30N3 alkaloid closely related to this compound, possessing the molecular formula C30H51N3O. cdnsciencepub.com Its structural characterization was undertaken alongside that of this compound and lycolucine, highlighting their shared classification as a novel type of Lycopodium alkaloid. researchgate.netcdnsciencepub.comglobalauthorid.com Experimental procedures have shown that dihydrolycolucine can be synthesized through the mild catalytic hydrogenation of lycolucine. cdnsciencepub.com
Lycolucine
Lycolucine, another C30N3 alkaloid isolated from Lycopodium lucidulum, has the molecular formula C30H43N3O. cdnsciencepub.comnih.gov Studies investigating the relationships between these alkaloids have demonstrated that dihydrolycolucine can be prepared from lycolucine, indicating a direct structural link. cdnsciencepub.com Spectroscopic analysis of lycolucine, including its UV spectrum, revealed unsaturation conjugated to a pyridine ring, while 1H NMR data indicated the presence of a single olefinic proton. cdnsciencepub.com Further chemical transformations, such as treatment with cyanogen bromide, were instrumental in pinpointing the location of the double bond in lycolucine to be between the C-10 and C-11 positions. cdnsciencepub.com
Oxolucidine A and Lucidulinone
Oxolucidine A and Lucidulinone are two additional alkaloids found in Lycopodium lucidulum. researchgate.netnih.gov The structural elucidation of Oxolucidine A was achieved through X-ray crystallographic analysis of a dihydro-derivative, which was prepared by reducing Oxolucidine A with NaBH4. This crystallographic study was pivotal in establishing the stereostructure, including the absolute configuration of Oxolucidine A. researchgate.netnih.gov Lucidulinone has been identified as luciduline lactam based on spectroscopic analysis. researchgate.netnih.gov While these compounds are present in the same plant source as this compound and their structures have been determined, the available information does not detail specific structural conversions or direct relationships with this compound, apart from the observation that Oxothis compound is a derivative of this compound featuring a hydroxyl group substitution. nih.govebi.ac.uk
Iv. Synthetic Strategies Towards Lucidine B and Its Analogs
Total Synthesis Approaches for Lycopodium Alkaloids
Total synthesis involves the construction of the target molecule from simple, commercially available starting materials. For Lycopodium alkaloids, this often necessitates the de novo construction of their characteristic polycyclic ring systems and the precise control of stereochemistry at multiple centers.
De Novo Chemical Synthesis Methodologies
De novo synthesis strategies for Lycopodium alkaloids, including those structurally related to Lucidine B, involve building the molecular scaffold from basic chemical precursors. These approaches frequently utilize innovative reaction sequences to assemble the complex ring systems and establish the required stereochemistry. For instance, some syntheses employ chiral scaffolds, such as phenylglycinol-derived tricyclic lactams, to control enantioselectivity in the construction of decahydroquinoline (B1201275) (DHQ) ring systems, a common feature in many Lycopodium alkaloids. ub.edu The stereoselective elaboration of substituents and the reductive opening of auxiliary rings are crucial steps in these sequences. ub.edu Other de novo approaches have focused on constructing the hydrindane core, a bicyclic system found in some Lycopodium alkaloids, using reactions like the Danheiser annulation. beilstein-journals.org This method allows for the rapid assembly of the 6,5-bicyclic nucleus. beilstein-journals.org
Semisynthesis from Related Natural Products
While total synthesis is a primary route, semisynthesis, which involves using a naturally occurring compound as a starting material and converting it into the target molecule through a series of chemical reactions, can also be employed for accessing certain Lycopodium alkaloids or their analogs. This approach can be advantageous when the natural precursor is more readily available than the target compound or when it already contains a significant portion of the desired structural complexity and stereochemistry. For example, semisynthesis has been explored for the preparation of phlegcarine B from (+)-fawcettimine. researchgate.net This strategy leverages the existing scaffold of the natural product to reduce the number of synthetic steps required.
Key Methodologies in Synthetic Design
The successful total synthesis of complex Lycopodium alkaloids relies on the strategic application of various key methodologies that enable the efficient and selective construction of their elaborate architectures.
Stereoselective Reaction Development (e.g., Diastereoselective One-Pot Sequences)
Controlling stereochemistry is paramount in the synthesis of Lycopodium alkaloids due to their numerous chiral centers. Stereoselective reactions, which favor the formation of one stereoisomer over others, are central to these synthetic strategies. Diastereoselective one-pot sequences are particularly valuable as they allow for the rapid assembly of complex fragments with controlled relative stereochemistry in a single operation, minimizing purification steps and increasing efficiency. nih.gov For instance, diastereoselective one-pot sequences have been developed for constructing the 7-membered ring core system found in a subset of Lycopodium alkaloids. nih.govacs.org Stereoselective transformations are also crucial for introducing specific functionalities, such as the stereoselective introduction of carbon appendages at defined positions on the polycyclic core. acs.org
Construction of Polycyclic Core Systems (e.g., Quinolizidine (B1214090) Moiety, 7-membered rings)
Lycopodium alkaloids are characterized by diverse polycyclic core systems, including the quinolizidine moiety and various fused or bridged ring systems, such as 7-membered rings. acs.orgresearchgate.net Efficient strategies for constructing these core structures are essential. The quinolizidine moiety, a prevalent feature in many Lycopodium alkaloids, has been assembled through various approaches, including intramolecular Mannich cyclizations and organocatalyzed Michael additions. researchgate.net The construction of 7-membered rings, present in alkaloids like fastigiatine and himeradine A, has been achieved through diastereoselective one-pot sequences and cascade reactions. nih.govacs.org Other approaches involve the construction of bicyclic systems, such as the bicyclo[4.3.0] and bicyclo[3.3.0] skeletons, often utilizing reactions like the Pauson-Khand reaction. acs.org
Cascade Reactions and Biomimetic Transformations
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more reactions that occur consecutively without isolation of intermediates. These reactions are highly efficient for building molecular complexity rapidly. 20.210.105 Cascade sequences have been successfully applied in the synthesis of Lycopodium alkaloids, particularly for constructing polycyclic frameworks and generating multiple stereocenters in a single operation. nih.govnih.govthieme-connect.com For example, acid-induced cyclization sequences and transannular Mannich cascades have been employed in the synthesis of 7-membered-ring-containing alkaloids. thieme-connect.com Biomimetic transformations are synthetic reactions designed to mimic proposed biosynthetic pathways in living organisms. acs.orgnih.gov These transformations can be highly efficient and stereoselective, often reflecting the elegance of natural processes. Biomimetic transannular Mannich reactions have been utilized to construct the core systems of certain Lycopodium alkaloids, providing insight into their potential biosynthetic origins. nih.govacs.orgresearchgate.net Other biomimetic strategies include aldol (B89426) additions that complete the intricate carbon skeletons of these natural products. researchgate.netuni-muenchen.de
Synthesis of Structural Analogs and Derivatives for Research Purposes
The synthesis of structural analogs and derivatives of this compound and related Lycopodium alkaloids is crucial for research purposes, including the exploration of their biological activities and the establishment of structure-activity relationships. For instance, studies on the genotoxicity of lucidin (B1675361), an anthraquinone (B42736) derivative found in Rubia tinctorum, and its derivatives, such as lucidinethylether, highlight the importance of synthesizing analogs to understand their biological effects nih.gov. While lucidin is not a Lycopodium alkaloid, this exemplifies how the synthesis of derivatives is used to investigate the properties of natural products.
In the context of Lycopodium alkaloids, the quinolizidine moiety is a prevalent structural feature found in this compound and many other alkaloids in this class researchgate.net. Synthetic approaches towards quinolizidine-containing natural products have been widely reported, demonstrating the ongoing effort to access these diverse scaffolds researchgate.net. The synthesis of derivatives can also be instrumental in structural elucidation, as seen with the X-ray crystallographic analysis of a derivative of oxolucidine A (which has this compound as a functional parent) to establish the stereostructure and absolute configuration ebi.ac.uk.
The synthesis of analogs can also be pursued to improve or alter specific properties. For example, structural modifications and the synthesis of analogs of huperzine A, another Lycopodium alkaloid, have been described in the context of structure-activity relationship studies researchgate.net. Similarly, the synthesis of a structural analogue of a lucidin-derived DNA adduct was developed to study its miscoding properties in DNA replication, demonstrating the use of synthetic analogues to investigate biological mechanisms nih.gov.
Challenges and Innovations in Complex Alkaloid Synthesis
The synthesis of complex alkaloids, including the Lycopodium family to which this compound belongs, is often characterized by significant challenges related to their intricate structures, multiple stereogenic centers, and sometimes limited natural abundance. These challenges necessitate the development and application of innovative synthetic methodologies.
One recurring challenge is the efficient construction of the core polycyclic ring systems and the precise control of stereochemistry at multiple centers nih.gov. Strategies often involve cascade reactions and the use of key intermediates to access these complex structures researchgate.net. For example, a unified biosynthetically inspired strategy has been explored to access 7-membered-ring-containing Lycopodium alkaloids through a cascade sequence researchgate.net.
Innovations in complex alkaloid synthesis include the application of novel reaction methodologies. Photoredox catalysis, for instance, has gained popularity as a potent technique for the selective creation of chemical bonds under mild conditions, and its application in the synthesis and functionalization of natural products has been increasing researchgate.net. This method can facilitate various processes such as cyclizations and intermolecular C–H functionalization reactions, which are valuable in constructing complex molecular architectures researchgate.net.
Other innovative approaches involve the development of efficient C-N bond forming reactions, which are fundamental in the synthesis of alkaloid natural products researchgate.net. Studies have explored oxidative C-N bond forming reactions that rely on the union of nitrogen and carbon anions for the enantioselective total synthesis of Lycopodium alkaloids and related derivatives researchgate.net.
The use of specific reagents and catalysts also represents innovation in this field. For instance, the use of methoxypyridines as masked pyridones has been explored in the synthesis of various alkaloids, offering advantages in purification nih.gov. The development of new protecting groups for densely functionalized substrates also contributes to the practicality and efficiency of complex synthesis nih.gov.
V. Investigation of Biological Activities Relevant to Lucidine B As a Lycopodium Alkaloid
Research into Enzyme Modulation
Lycopodium alkaloids are known to interact with various enzymes, with a significant focus on those involved in neurotransmission.
Acetylcholinesterase (AChE) Inhibition Studies within Lycopodium Alkaloids
Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine (B1216132), a crucial neurotransmitter. wikipedia.org Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.comwikipedia.orgconicet.gov.ar
Research has extensively documented the potent AChE inhibitory activity of several Lycopodium alkaloids. Huperzine A (HupA), a well-known Lycopodium alkaloid, is a highly potent, specific, and reversible inhibitor of AChE and has been explored for the treatment of Alzheimer's disease. mdpi.comconicet.gov.arrsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov While Huperzine A is the most studied, other Lycopodium alkaloids have also demonstrated AChE inhibitory effects. mdpi.commdpi.comthieme-connect.comphcogres.com
Studies on various Huperzia and Lycopodiella species have shown that their alkaloid extracts possess significant in vitro and in vivo anticholinesterase activities. conicet.gov.arcore.ac.uk For instance, alkaloid extracts from Huperzia reflexa and Huperzia quadrifariata exhibited potent AChE inhibition. conicet.gov.arcore.ac.uk Specific alkaloids like lycosquarosine A and acetylaposerratinine, isolated from Huperzia squarrosa, have shown AChE inhibitory activity with varying potencies. mdpi.com Annotine, found in Lycopodium annotinum, has also been reported to inhibit AChE activity in vitro. thieme-connect.com
While Lucidine B is a Lycopodium alkaloid, direct studies specifically detailing its isolated AChE inhibitory activity are less commonly reported compared to alkaloids like Huperzine A. Some sources suggest that certain compounds structurally related to this compound might lack anti-AChE activity, but the available data is considered insufficient. researchgate.net However, given its classification and the known activities of other alkaloids in this family, further investigation into this compound's potential effects on AChE remains relevant within the broader context of Lycopodium alkaloid research.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Lycopodium Alkaloids
| Compound | Source Species | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM/nM) | Citation |
| Lycosquarosine A | Huperzia squarrosa | 54.3 | - | mdpi.com |
| Acetylaposerratinine | Huperzia squarrosa | 15.2 | - | mdpi.com |
| Huperzine A | Huperzia serrata | - | 74.3 nM / 0.0743 µM | mdpi.com |
| Fawcettidine | Huperzia phlegmaria | 33.11 | - | phcogres.com |
| 12-epilycodoline N-oxide | Huperzia phlegmaria | 64.56 | - | phcogres.com |
| Annotine | Lycopodium annotinum | - | Inhibitory activity observed | thieme-connect.com |
| Cernuine | Lycopodiella cernua | 32.7 | - | conicet.gov.ar |
Note: IC₅₀ values can vary depending on the specific assay conditions and source of the enzyme.
Potential for Inhibition of Other Neurotransmitter-Related Enzymes
Beyond AChE, Lycopodium alkaloids may also influence other enzymes involved in neurotransmission. While specific data on this compound's interaction with these enzymes is limited in the provided search results, the general pharmacological relevance of Lycopodium alkaloids suggests potential interactions. Research into the biosynthesis of Lycopodium alkaloids has identified enzymes involved in their formation, including those potentially related to the metabolism of amino acids like lysine (B10760008), which are precursors to these alkaloids. nih.govbiorxiv.orgresearchhub.com This highlights the complex enzymatic landscape within which these compounds exist and potentially interact. Further research is needed to fully elucidate the effects of this compound and other Lycopodium alkaloids on a wider range of neurotransmitter-related enzymes.
Antiprotozoal Activity Research within Lycopodium Alkaloids
Studies have investigated the potential of Lycopodium alkaloids to exhibit antiprotozoal activity. Extracts from Lycopodium clavatum and Lycopodium complanatum have shown inhibitory effects against the growth of various protozoa, including Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. phytojournal.comuniversityofgalway.iebotanyjournals.comcitius.technology
Specifically, petroleum ether and chloroform (B151607) fractions of Lycopodium clavatum have been reported to inhibit the growth of P. falciparum. phytojournal.combotanyjournals.com Extracts from Lycopodium clavatum and Lycopodium complanatum have also displayed leishmanicidal effects, which may be attributed to the presence of alkaloids, terpenes, and flavonoids. phytojournal.combotanyjournals.com The alkaloid extract of Lycopodium complanatum showed potent activity against P. falciparum. universityofgalway.iecitius.technology
Table 2: Antiprotozoal Activity of Lycopodium Extracts
| Species | Extract Type | Target Protozoa | IC₅₀ Value (µg/mL) | Citation |
| Lycopodium clavatum | Petroleum ether | Plasmodium falciparum | Inhibitory activity observed | phytojournal.combotanyjournals.com |
| Lycopodium clavatum | Chloroform | Plasmodium falciparum | Inhibitory activity observed | phytojournal.combotanyjournals.com |
| Lycopodium clavatum | Petroleum ether | Leishmania donovani | ~8 | citius.technology |
| Lycopodium clavatum | Chloroform | Leishmania donovani | ~8 | citius.technology |
| Lycopodium clavatum | Petroleum ether | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium clavatum | Chloroform | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium clavatum | Methanol | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium clavatum | Alkaloid | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium clavatum | Chloroform | Trypanosoma cruzi | 15.3 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Petroleum ether | Leishmania donovani | 4.5 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Chloroform | Leishmania donovani | 6.7 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Alkaloid | Leishmania donovani | 7.2 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Alkaloid | Plasmodium falciparum | 2.7 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Petroleum ether | Plasmodium falciparum | 2.8 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Chloroform | Plasmodium falciparum | 4.0 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Petroleum ether | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Chloroform | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Methanol | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
| Lycopodium complanatum | Alkaloid | Trypanosoma brucei rhodesiense | 9.3 - 47.0 | universityofgalway.iecitius.technology |
While these studies demonstrate antiprotozoal activity in Lycopodium extracts, specific data on the antiprotozoal activity of isolated this compound was not prominently found in the search results. However, the presence of alkaloids is suggested to contribute to this activity in the extracts. phytojournal.combotanyjournals.com
Other Emerging Biological Activities of Lycopodium Alkaloids
Research into Lycopodium alkaloids has revealed other potential biological activities beyond enzyme modulation and antiprotozoal effects.
Inhibitory Activity against Foam Cell Formation in Human Macrophages
Foam cell formation in macrophages is a key event in the development of atherosclerotic lesions. nih.gov Studies have indicated that certain Lycopodium alkaloids possess inhibitory activity against foam cell formation in human macrophages. rsc.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net For example, serralongamines B and D, isolated from Lycopodium serratum var. longipetiolatum, have significantly exhibited this inhibitory activity. nih.govresearchgate.netresearchgate.net This suggests a potential role for certain Lycopodium alkaloids in the context of cardiovascular health. While the search results did not specifically mention this compound in relation to foam cell inhibition, this area of research highlights another facet of the biological potential within the Lycopodium alkaloid class.
General Pharmacological Relevance of Lycopodium Alkaloids
Lycopodium alkaloids, as a class, are considered to have significant pharmacological relevance due to their diverse biological activities and unique chemical structures. mdpi.comphytojournal.combotanyjournals.comub.edu Beyond the activities mentioned above, Lycopodium alkaloids have been associated with a range of other potential effects, including anti-inflammatory, antioxidant, neuroprotective, analgesic, and antiepileptic activities. mdpi.com Some Lycopodium extracts have shown hepatoprotective and anticancer effects in animal models. mdpi.com Certain alkaloids, like complanadine A and lyconadine B, have demonstrated cytotoxic activity against cancer cells. ub.edu
The diverse pharmacological properties of Lycopodium alkaloids have attracted interest for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease, largely due to their AChE inhibitory properties. mdpi.commdpi.comconicet.gov.arrsc.orgmdpi.comresearchgate.netresearchgate.netcore.ac.uk However, the limited availability of many of these alkaloids from natural sources has been a hurdle for comprehensive biological studies. researchgate.netub.edu
While the general pharmacological relevance of Lycopodium alkaloids is well-acknowledged, specific detailed pharmacological studies on isolated this compound are less prevalent in the provided search results compared to more widely studied alkaloids like Huperzine A. This compound is described as a decahydroquinoline (B1201275) alkaloid and has been reported in several Huperzia species. nih.gov Its presence in plants with known medicinal uses suggests potential, but further dedicated research is needed to fully characterize the pharmacological profile of this compound itself.
Vi. Mechanism of Action Studies
Molecular Interactions with Biological Targets
Studies have indicated that Lucidine B possesses a range of potential biological activities, including antimicrobial, anticancer, acetylcholinesterase (AChE) inhibitory, and alpha-glucosidase (AG) inhibitory effects. researchgate.net These activities are mediated through its interactions with specific biological targets.
One notable area of investigation concerns its interaction with acetylcholinesterase. This compound has been reported to act as a noncompetitive inhibitor of AChE. researchgate.net This mode of inhibition suggests that this compound binds to the enzyme at a site distinct from the active site where the natural substrate, acetylcholine (B1216132), binds. researchgate.net
This compound's potential as an alpha-glucosidase inhibitor has also been reported, linking it structurally to quinoline (B57606) derivatives known for this activity. researchgate.net
Binding Site Analysis within Lycopodium Alkaloids
Within the broader context of Lycopodium alkaloids, many compounds are recognized for their potent acetylcholinesterase inhibitory activity. mdpi.comnih.govmdpi.comrsc.org For instance, Huperzine A, another alkaloid from Huperzia serrata, is known to bind directly within the active site gorge of AChE, acting as a reversible inhibitor. mdpi.com
While detailed, high-resolution binding site analysis specifically for this compound is not extensively described in the available information, its classification as a noncompetitive inhibitor of AChE suggests binding to an allosteric site or a site outside the main catalytic center. researchgate.net This noncompetitive binding could potentially induce conformational changes in the enzyme, leading to reduced activity or preventing substrate access to the active site through induced cleft closure. researchgate.net
Allosteric Modulation Investigations
The reported noncompetitive inhibition of acetylcholinesterase by this compound points towards a potential allosteric mechanism. researchgate.net Allosteric modulators bind to a protein at a site other than the orthosteric site, influencing the protein's activity or the binding of its primary ligand. uniba.itfudan.edu.cncdnsciencepub.comresearchgate.net While this compound's noncompetitive binding is indicative of interaction at a distinct site, detailed investigations specifically characterizing an allosteric binding site and the precise nature of its allosteric modulation by this compound are not prominently featured in the provided search results.
Cellular Pathway Interrogation
This compound has been noted for its potential biological activities, including anticancer properties. researchgate.net However, the specific cellular pathways modulated by this compound that contribute to these reported activities are not detailed within the scope of the provided information. Research into the cellular effects and downstream signaling cascades influenced by this compound would be necessary to fully understand its impact on cellular processes.
Mechanistic Insights from Structural Biology (e.g., Co-crystal Structures with Enzyme Targets)
The chemical structure of this compound has been rigorously determined through spectroscopic methods, including 2D NMR, and confirmed by X-ray crystallographic analysis of this compound and its derivatives. nih.govcdnsciencepub.comebi.ac.uk This structural information is fundamental for understanding how this compound might interact with biological macromolecules.
Vii. Structure Activity Relationship Sar Studies of Lucidine B and Its Analogs
Systematic Modification of the Lucidine B Core Structure
Systematic modification of the core structure of alkaloids like this compound involves targeted chemical alterations to specific parts of the molecule to observe the impact on biological activity. While detailed studies exclusively on this compound modifications are not explicitly detailed in the search results, research on other Lycopodium alkaloids, such as Huperzine A (HupA), provides insights into this process. For HupA, structure modifications and their effects on acetylcholinesterase (AChE) inhibitory activity have been described. nih.gov These studies often involve altering functional groups, introducing or removing substituents, or modifying the ring system. The goal is to identify which parts of the molecule are essential for binding to a biological target and eliciting a response.
Correlating Structural Features with Biological Activities within Lycopodium Alkaloids
Lycopodium alkaloids exhibit a diverse range of structures and biological activities, including acetylcholinesterase inhibition, neuroprotective effects, and cytotoxic properties. scribd.comub.eduresearchgate.net Correlating specific structural features with these activities across the Lycopodium alkaloid family is a key aspect of SAR studies. For instance, the presence of a hydrogenated pyridine (B92270) ring is noted in some lycodine-type alkaloids, which include potent AChE inhibitors like Huperzine A. researchgate.net While this compound belongs to the Lycopodium alkaloids, its specific biological activities mentioned in the search results include potential antiprotozoal activity. researchgate.net The complex tetracyclic structure of this compound, including its decahydroquinoline (B1201275) core, contributes to its unique properties. nih.gov Understanding the SAR within different classes of Lycopodium alkaloids (lycopodine, lycodine, fawcettimine, and miscellaneous) helps to contextualize the potential activities of compounds like this compound. researchgate.net
Computational Approaches in SAR Analysis
Computational methods play an increasingly important role in SAR analysis, allowing researchers to predict and understand molecular interactions without extensive experimental work. dergipark.org.tr
In Silico Molecular Docking (General for Lycopodium Alkaloids)
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to a biological target (receptor). dergipark.org.trpci.nic.in This method helps to understand the potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the alkaloid and its target protein. researchgate.net For Lycopodium alkaloids, molecular docking has been applied to study their interactions with targets like acetylcholinesterase. researchgate.netnih.gov These studies can provide a rationale for observed differences in inhibitory activity among different alkaloids by visualizing how they fit into the enzyme's active site and which residues they interact with. researchgate.net For example, docking studies on lycopodane-type alkaloids suggested that while they fit into the AChE active site gorge, the position of their functional groups might not be optimal for strong hydrogen bonding interactions compared to more potent inhibitors like Huperzine A. researchgate.net
Molecular Dynamics Simulations (General for Lycopodium Alkaloids)
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.gov In the context of SAR, MD simulations can provide insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions. researchgate.netnih.gov By simulating the behavior of Lycopodium alkaloids bound to their targets in a dynamic environment, researchers can gain a more realistic understanding of the binding process and the flexibility of both the ligand and the receptor. researchgate.net This can complement molecular docking studies by providing information about the persistence and strength of predicted interactions over time. nih.gov
Viii. Preclinical Investigations and Translational Research Potential
In Vitro Studies in Relevant Cell Lines
In vitro studies are fundamental in the preclinical evaluation of Lucidine B, providing insights into its direct effects on cells. Research has explored its activity in different cell types, particularly in the context of cancer.
Preliminary studies suggest that Lucidin (B1675361) exhibits potent cytotoxic activity against cancer cell lines by modulating key signaling pathways involved in tumor progression. researchgate.netmdpi.com Its anticancer activities have been observed in a range of cancer cells in vitro, including lung cancer, colorectal cancer, liver cancer, skin cancer, osteosarcoma, gastric cancer, glioma, prostate cancer, cervical cancer, and breast cancer. researchgate.net
Specifically, Lucidin and taxifolin (B1681242) were found to selectively reduce the viability and induce apoptosis in HPV-positive cervical cancer cells (HeLa and Caski) while showing less toxicity towards HPV-negative (C33A) and non-carcinogenic (NHEK) cell lines. researchgate.netmdpi.com Molecular docking and dynamics simulations indicated that Lucidin could bind to the HPV16 E6 protein, a key oncoprotein in cervical cancer. researchgate.netmdpi.com Treatment with Lucidin in HeLa cells resulted in increased levels of the p53 protein and the proapoptotic protein BAX, suggesting a mechanism involving the re-establishment of p53 function and induction of apoptosis. mdpi.comnih.gov
Another study investigated the trichomonicidal activity of lucidin-ω-isopropyl ether, a derivative of lucidin, against Trichomonas vaginalis in vitro. The compound showed an inhibitory effect on the parasite's ability to kill HeLa cells and decreased the proteolytic activity of the proteinase TvMP50 from T. vaginalis. researchgate.net This was associated with decreased expression of the mp50 gene. researchgate.net The half inhibitory concentration (IC50) of lucidin-ω-isopropyl ether for T. vaginalis was found to be similar to that of metronidazole. researchgate.net
Molecular docking studies have also explored the potential of Lucidin to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. researchgate.net These in silico findings suggest that Lucidin could be further investigated as a potential HDAC inhibitor with applications in cancer treatment. researchgate.net
In Vivo Efficacy and Mechanistic Studies in Animal Models
In vivo studies using animal models are crucial for evaluating the efficacy of this compound in a complex biological system and for investigating its mechanisms of action in a living organism.
The anticancer activities of Lucidin have been observed in vivo in xenograft models. researchgate.net Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to study tumor growth and evaluate the efficacy of potential therapies. atcc.orgminervaimaging.comrevvity.com Studies have shown that Lucidin exhibits potent cytotoxic activity against cancer cell lines by modulating key signaling pathways involved in tumor progression in animal models. researchgate.netmdpi.com
Research using madder root, a source of Lucidin, in ACI rats demonstrated the formation of DNA adducts in vivo after treatment. oup.com Analysis of DNA adducts in the liver, kidney, and colon of rats treated with madder root showed an increase in adduct levels, with a peak co-migrating with an adduct obtained from in vitro treatment of deoxyguanosine-3'-phosphate with Lucidin. oup.com
Animal models are widely used in preclinical research to study disease pathogenesis and evaluate therapeutic interventions. minervaimaging.combiocytogen.comau.dkimrpress.cominternationaltextbookofleprosy.com Various animal models, including mice and rats, are employed for efficacy studies in oncology, cardiovascular diseases, and other conditions. minervaimaging.comau.dk These models allow for the assessment of tumor growth inhibition, effects on disease progression, and the investigation of molecular mechanisms in a living system. atcc.orgminervaimaging.comrevvity.comscielo.br
Assessment of Translational Feasibility for Specific Applications
Assessing the translational feasibility of this compound involves evaluating the potential for findings from preclinical studies to be applied in clinical settings for specific therapeutic applications.
The preclinical data suggesting Lucidin's cytotoxic activity against various cancer cell lines and its ability to modulate key signaling pathways, including the re-establishment of p53 function in cervical cancer models, point towards its potential as an anticancer agent. researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov The observed efficacy in in vivo xenograft models further supports this potential. researchgate.net
The multitargeted profile of Lucidin, as suggested by molecular docking studies in breast cancer, indicates a broader therapeutic approach with potential to overcome resistance associated with some existing therapies. mdpi.com Comparative analyses with FDA-approved drugs like Lapatinib in in silico models suggest potential advantages in terms of binding interactions and stability for Lucidin. mdpi.com
The investigation of lucidin-ω-isopropyl ether's activity against Trichomonas vaginalis suggests a potential application as an antitrichomonal agent. researchgate.net The observed inhibition of parasite activity and a key proteinase highlights a possible therapeutic avenue. researchgate.net
While preclinical studies provide a foundation, the translational feasibility of this compound for specific applications requires further investigation, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as further efficacy and safety evaluations in relevant animal models. The use of appropriate animal models that closely mirror human diseases is crucial for generating clinically relevant data. imrpress.com
Ix. Advanced Research Methodologies and Analytical Techniques
Chromatographic Separation and Purification Techniques
Chromatography plays a pivotal role in separating Lucidine B from the intricate mixtures in which it naturally occurs. Various chromatographic techniques are employed depending on the scale of the separation and the desired purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for both analytical and preparative separation of compounds, including alkaloids. It offers high resolution and sensitivity, making it suitable for analyzing complex plant extracts containing this compound. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of natural products. whiterose.ac.uknih.govelementlabsolutions.com Mobile phases typically consist of a gradient of water and organic solvents, such as acetonitrile (B52724), often acidified with modifiers like trifluoroacetic acid or formic acid to improve peak shape and separation of basic compounds like alkaloids. whiterose.ac.uknih.govresearchgate.netmdpi.comtarosdiscovery.com UV detection at specific wavelengths (e.g., 250 nm or 254 nm) is frequently used for monitoring the separation of anthraquinones and related compounds, which can be present in extracts alongside alkaloids. whiterose.ac.uknih.govresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of compounds in complex mixtures, providing both separation and structural information through molecular weight and fragmentation data. researchgate.nettarosdiscovery.commdpi.comrsc.orgmdpi.comresearchgate.net
An example of HPLC conditions used in the analysis of related compounds includes a Phenomenex Hyperclone C18 column with a gradient elution system of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid. whiterose.ac.uk The flow rate was maintained at 1.0 mL/minute, and detection was performed using a Diode Array Detector at 254 nm. whiterose.ac.uk
Vacuum Liquid Chromatography (VLC)
Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that utilizes a vacuum to increase the flow rate through a stationary phase, typically silica (B1680970) gel or aluminum oxide. juniperpublishers.com It is considered a rapid and efficient method for the initial fractionation of crude extracts before more high-resolution techniques like HPLC are applied. researchgate.netmdpi.comjuniperpublishers.com VLC can be performed using gradient elution with solvent systems of increasing polarity to separate compounds into fractions based on their affinity to the stationary phase. mdpi.comjuniperpublishers.com This technique has been employed in the pre-purification of methanolic extracts from Lycopodium and Huperzia species, which are known sources of this compound and other alkaloids. researchgate.netmdpi.comresearchgate.net Different sorbents and mobile phase systems can be used in VLC to optimize the separation of target compounds. mdpi.comresearchgate.net
Data from studies utilizing VLC for the fractionation of Lycopodium and Huperzia extracts show the effectiveness of this method in obtaining alkaloid-rich fractions. For instance, experiments using different ratios of alumina (B75360) and silica gel, as well as silanized silica gel, in VLC with various solvent systems have yielded numerous fractions containing alkaloids. researchgate.net
Preparative Chromatography
Preparative chromatography encompasses various techniques aimed at isolating and purifying compounds on a larger scale than analytical methods. This is essential for obtaining sufficient quantities of this compound for detailed structural characterization and further studies. Techniques such as preparative HPLC and open column chromatography are commonly used for this purpose. researchgate.netresearchgate.netchromatographyonline.com Preparative HPLC allows for the purification of larger sample sizes while maintaining high resolution, often employing wider columns and higher flow rates compared to analytical HPLC. tarosdiscovery.comchromatographyonline.com Open column chromatography, using stationary phases like silica gel or Sephadex LH-20, is also a valuable method for the initial separation and fractionation of crude extracts. mdpi.com The choice of stationary phase and mobile phase system in preparative chromatography is optimized based on the properties of this compound and the complexity of the extract.
Preparative fractionation of extracts containing anthraquinones, which can be found alongside this compound in some plant sources, has been achieved using techniques like gel chromatography, HPLC, and selective extractions. researchgate.net Droplet counter-current chromatography (DCCC) is another all-liquid technique indicated for the preparative separation of polar natural products. researchgate.net
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for determining the structure of isolated and purified this compound. Advanced methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. nih.govresearchgate.net HRMS is crucial for confirming the molecular formula of this compound (C30H49N3O) nih.govnih.gov and identifying potential fragment ions to gain insights into its structure. When coupled with chromatographic techniques like HPLC (HPLC-HRMS), it enables the sensitive detection and identification of compounds in complex mixtures. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. mdpi.commdpi.comresearchgate.net This fragmentation pattern can be compared to databases or used to propose the arrangement of substructures within the molecule.
HRMS has been used in the characterization of related Lycopodium alkaloids, providing accurate mass measurements to confirm their molecular formulas. cdnsciencepub.com HPLC-HRMS/MS has been employed to identify compounds in plant extracts by comparing their fragmentation data to existing literature. researchgate.net
Biophysical Techniques for Target Interaction Analysis
Biophysical techniques are crucial for characterizing the interactions between small molecules like this compound and their potential biological targets, such as proteins or nucleic acids. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. febscongress.org
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique widely used to measure biomolecular interactions in real time. uib.no, unsw.edu.au, nih.gov, reactionbiology.com The principle involves immobilizing one binding partner (ligand) on a sensor chip surface coated with a thin metal film. uib.no, unsw.edu.au, nih.gov When an analyte flows over the surface, binding to the immobilized ligand causes a change in the refractive index near the surface, which is detected as a change in the SPR angle. uib.no, unsw.edu.au This change is recorded as a sensorgram, a plot of response versus time, providing information on the association and dissociation phases of the interaction. uib.no SPR experiments can determine kinetic binding constants (ka for association and kd for dissociation) and equilibrium binding constants (affinity, KD = kd/ka). unsw.edu.au, bioradiations.com While general applications of SPR in analyzing interactions with various biomolecules, including proteins and nucleic acids, are well-established febscongress.org, reactionbiology.com, specific detailed research findings on the direct interaction of this compound with a target protein or other biomolecule using SPR were not found in the provided search results. However, SPR is a standard technique that could be applied to study this compound's binding to hypothesized targets.
SPR data analysis typically involves fitting the experimental sensorgrams to kinetic models, such as the 1:1 Langmuir model, to derive binding parameters. bioradiations.com The quality of SPR results is assessed by visual inspection of the fit and the reasonableness of the fitted parameters. bioradiations.com
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a binding event between two molecules in solution. harvard.edu, nuvisan.com It is considered a gold standard for measuring ligand-binding affinities and provides a complete thermodynamic profile of the interaction in a single experiment. harvard.edu, nuvisan.com ITC experiments involve titrating precise aliquots of one binding partner (the ligand in the syringe) into a solution containing the other partner (the analyte in the cell), while the heat changes are precisely measured. harvard.edu The integrated heat pulses are then analyzed to determine the stoichiometry (n), binding affinity (KA or KD), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. harvard.edu, nuvisan.com These thermodynamic parameters provide insights into the driving forces of the binding event. harvard.edu Like SPR, while ITC is a powerful tool for studying biomolecular interactions, including protein-DNA binding nih.gov, specific research findings detailing the application of ITC to study this compound interactions were not found in the provided search results. However, ITC would be a suitable method to quantitatively characterize the thermodynamics of this compound binding to a target if such an interaction is identified.
Optimizing ITC experiments involves considering the c-value, which is related to the concentration of the reactants and the binding affinity, to ensure accurate determination of binding parameters. harvard.edu Proper buffer matching is also crucial to minimize heats of dilution. harvard.edu
Omics Technologies in Research
Omics technologies, such as proteomics and metabolomics, provide system-wide views of biological processes and can be applied to understand the effects of natural products or to elucidate their biosynthetic pathways.
Proteomics Approaches
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. arizona.edu, mdpi.com Mass spectrometry-based proteomics is a common approach, utilizing techniques like data-dependent acquisition (DDA) and data-independent acquisition (DIA) to identify and quantify proteins in a sample. mdpi.com Proteomics can be used to profile protein abundance changes in cells or tissues treated with a compound, identify protein interaction partners, or characterize post-translational modifications. arizona.edu, mdpi.com While proteomics is a valuable tool in biological and medical research, including cancer research mdpi.com, specific studies applying proteomics to investigate the effects of this compound or identify its protein targets were not found in the provided search results. However, a proteomics approach could be employed to explore the cellular pathways and proteins affected by this compound treatment.
Quantitative proteomics studies often utilize label-free or labeled (e.g., TMT) strategies to compare protein levels across different conditions. arizona.edu, mdpi.com Careful experimental design and data analysis, including addressing batch effects, are important for robust proteomics studies. embopress.org
Metabolomics in Biosynthetic Pathway Elucidation
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. ebi.ac.uk It can be used to understand the metabolic state of an organism or to elucidate the biosynthetic pathways of natural products. By analyzing the changes in metabolite profiles under different conditions (e.g., in different plant tissues, developmental stages, or in response to genetic modifications), researchers can gain insights into the enzymatic steps and intermediates involved in the synthesis of a compound like this compound. nih.gov, frontiersin.org, mdpi.com Integrated metabolomics and transcriptomics approaches, which combine metabolite profiling with gene expression data, are particularly powerful for identifying candidate genes and enzymes involved in biosynthetic pathways. nih.gov, frontiersin.org, mdpi.com While the provided search results mention metabolomics in the context of elucidating biosynthetic pathways of other natural products nih.gov, frontiersin.org, nih.gov, mdpi.com, specific detailed research findings on the application of metabolomics to elucidate the biosynthetic pathway of this compound were not found. However, metabolomics, potentially combined with transcriptomics, would be a suitable strategy to investigate how this compound is synthesized in the plants where it is found.
Metabolomics studies often involve techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify metabolites. Analyzing metabolomics data can reveal enriched metabolic pathways and potential regulatory mechanisms. nih.gov, nih.gov
Computational Chemistry and Bioinformatics
Computational chemistry and bioinformatics play increasingly important roles in natural product research, complementing experimental approaches. ubi.pt, lu.se Computational methods can be used to predict the physical and chemical properties of compounds, model their interactions with biological targets, and perform virtual screening for potential ligands. ubi.pt, lu.se Bioinformatics tools are essential for analyzing large biological datasets generated from omics studies, such as identifying genes involved in biosynthetic pathways or predicting protein structures and functions. ubi.pt
Specifically, computational chemistry can be applied to study the binding modes and interactions of small molecules with proteins through techniques like molecular docking and molecular dynamics simulations. researchgate.net For example, computational studies have been used to investigate the interaction of other compounds, like lucidin (B1675361) (an anthraquinone (B42736), distinct from this compound) and taxifolin (B1681242), with proteins such as the HPV16 E6 protein, providing insights into their binding sites and the stability of the resulting complexes. researchgate.net These studies can involve analyzing parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuations (RMSF) from molecular dynamics simulations to assess the stability and flexibility of the protein-ligand complex. researchgate.net, researchgate.net While the provided search results mention computational chemistry and bioinformatics in a general research context google.co.jp, lu.se, and provide an example of computational analysis for a related compound (lucidin) researchgate.net, specific detailed research findings on the application of computational chemistry or bioinformatics solely focused on this compound were not extensively found. However, these methods are highly relevant for predicting this compound's properties, potential targets, and analyzing data from experimental studies.
Bioinformatics analysis is also critical for interpreting data from proteomics and metabolomics experiments, including pathway analysis and integration of multi-omics datasets. ubi.pt, mdpi.com
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are fundamental computational chemistry tools that provide a detailed understanding of molecular electronic structure, properties, and reactivity at the atomic level researchgate.netbinarystarchem.ca. These methods solve the Schrödinger equation for a molecular system, yielding insights into aspects such as molecular geometry, energies, vibrational frequencies, and spectroscopic parameters like NMR chemical shifts researchgate.netnih.gov.
For a complex natural product like this compound, QM calculations have been instrumental, particularly in the realm of structural elucidation. Early research on this compound and related Lycopodium alkaloids utilized quantum chemical calculations, alongside techniques like X-ray crystallography and 2D NMR spectroscopy, to determine their structures, including relative and absolute configurations ebi.ac.ukmdma.chresearchgate.netcdnsciencepub.com. The application of QM calculations to predict NMR parameters, such as ¹H and ¹³C chemical shifts, has become a powerful tool for confirming or revising the structures of intricate natural products, especially when sample amounts are limited researchgate.netfrontiersin.org. Comparing calculated NMR shifts with experimental data allows researchers to assess the plausibility of proposed structures researchgate.net.
Beyond structural confirmation, QM calculations can be applied to investigate the electronic distribution within the this compound molecule, providing insights into potential sites of reactivity or interaction with other molecules. Techniques such as Density Functional Theory (DFT), a widely used QM method, are versatile for studying the electronic properties of molecules researchgate.net. Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be employed to study the behavior of this compound in more complex environments, such as its potential interactions with biological macromolecules binarystarchem.cachemrxiv.orgresearchgate.net. QM/MM methods treat the region of interest (e.g., the this compound molecule or its active site of interaction) with high-level QM methods while the surrounding environment (e.g., a protein or solvent molecules) is treated with less computationally expensive molecular mechanics methods binarystarchem.ca. This allows for the investigation of chemical processes, such as enzymatic reactions or binding events, involving this compound within a more realistic context binarystarchem.caresearchgate.net.
While specific detailed data tables of quantum mechanical calculations solely focused on this compound were not extensively found in the provided search results, the general application of these methods to natural products with complex structures highlights their relevance. For instance, computational methods, including DFT and QM/MM, have been applied to study the properties and reactions of other natural compounds chemrxiv.orgresearchgate.net.
Cheminformatics for Compound Library Analysis
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems mewburn.com. In the context of natural product research and drug discovery, cheminformatics plays a crucial role in organizing, analyzing, and utilizing chemical data to gain insights into compound properties, diversity, and potential biological activities mdpi.comnih.govrsc.orgnih.gov.
For this compound and other natural products, cheminformatics can be applied in several ways. One key application is the analysis of compound libraries. Natural product libraries, whether compiled from isolated compounds or generated through synthetic or biosynthetic efforts, can be analyzed using cheminformatics tools to assess their chemical space, diversity, and similarity to known bioactive molecules mdpi.comrsc.orgnih.gov. Techniques such as molecular fingerprinting and similarity searching allow researchers to compare the structural features of this compound with vast databases of known compounds, potentially identifying similar structures with known activities or properties numberanalytics.com.
Cheminformatics is also essential for predicting various molecular properties in silico. These predictions can include physicochemical properties (e.g., molecular weight, topological polar surface area, LogP), which are important for understanding a compound's behavior nih.govnih.govchemscene.comlookchem.com. While this compound's complex structure might present challenges, cheminformatics tools can provide estimated values for these properties nih.govlookchem.com.
Furthermore, cheminformatics approaches, such as virtual screening and molecular docking, can be used to predict the potential interactions of this compound with biological targets tandfonline.commdpi.comresearchgate.netnih.govmdpi.comelsevier.es. Molecular docking, for example, simulates the binding of a small molecule (like this compound) to a protein target, estimating the binding affinity and identifying key interactions tandfonline.commdpi.comresearchgate.netnih.govelsevier.es. An in silico study investigating potential alpha-glucosidase inhibitors from Chlorella minutissima included this compound and utilized molecular docking, suggesting its potential interaction with the target protein mdpi.com. This exemplifies how cheminformatics can be used to explore the potential biological activities of natural products within a larger set of compounds mdpi.com.
Cheminformatics also aids in the visualization of chemical space, allowing researchers to map the structural diversity of natural product libraries and identify regions that are well-represented or unique mdpi.comrsc.orgnih.gov. This can guide the prioritization of compounds for further experimental investigation.
X. Future Directions and Emerging Research Avenues for Lucidine B
Elucidation of Undefined Biological Activities
Research into Lucidine B and its derivatives continues to uncover new facets of their biological interactions. Future studies are directed towards the identification and structural determination of previously unknown compounds detected alongside this compound derivatives in extracts from sources like Huperzia selago mdpi.com. These novel compounds warrant investigation to define their biological profiles. Furthermore, while some activities like alpha-glucosidase inhibition have been identified and partially characterized, the precise mechanisms of action for this compound and related decahydroquinoline-type compounds in various biological systems require further elucidation mdpi.comacs.org. Understanding how these molecules interact at a molecular level is crucial for determining their full potential and guiding future development.
Exploration of Novel Therapeutic Applications beyond Current Scope
The observed biological activities of this compound and structurally similar compounds suggest potential therapeutic applications beyond those currently established. This compound has demonstrated alpha-glucosidase inhibitory activity, acting via a non-competitive mechanism mdpi.com. This activity highlights its potential in the management of conditions related to carbohydrate metabolism, such as diabetes mdpi.comresearchgate.netmdpi.com. The broader class of quinoline (B57606) derivatives, structurally related to this compound, has shown diverse biological activities including antimicrobial, anticancer, and acetylcholinesterase inhibition researchgate.netresearchgate.net. Future research can explore these areas specifically for this compound and its natural or synthetic analogs, seeking novel therapeutic uses. The identification of this compound in marine sponge extracts alongside compounds like Solanocapsine, Cyclovirobuxine C, and Zygadenine also suggests potential for discovering synergistic effects or novel activities within complex natural extracts researchgate.netresearchgate.net.
Development of More Efficient and Sustainable Synthetic Routes
The availability of this compound for research and potential applications is influenced by efficient and sustainable production methods. While this compound can be isolated from natural sources, research into synthetic routes is ongoing for Lycopodium alkaloids and related structures, such as quinoline derivatives acs.orgresearchgate.netepdf.pub. Developing more efficient synthetic strategies could provide scalable access to this compound and its analogs, facilitating comprehensive biological evaluations. Furthermore, exploring sustainable synthesis methods aligns with growing demands for environmentally conscious research and production. The context of obtaining this compound from microalgae also opens possibilities for exploring sustainable bioproduction methods researchgate.netresearchgate.netmdpi.commdpi.com.
Investigation of Cross-Reactivity with Multiple Biological Systems
This compound's presence in a variety of organisms, including plants, microalgae, and marine sponges, underscores its interactions within diverse biological environments nih.govplantaedb.complantaedb.comresearchgate.netresearchgate.netresearchgate.net. Future research should investigate the cross-reactivity of this compound with different biological systems. Studies on related decahydroquinolines have involved testing their activity in various bioassays against microorganisms and evaluating their antitrypanosomal effects and cytotoxicity acs.org. A systematic investigation into how this compound interacts with different cell types, enzymes, receptors, and pathways across various organisms could reveal a broader spectrum of its biological influence and potential applications or implications.
Leveraging Synthetic Biology for Enhanced Production or Novel Derivatives
The field of synthetic biology offers powerful tools that could be leveraged for research on this compound. While direct applications to this compound are not extensively detailed in the provided information, advancements in synthetic biology and metabolic engineering have shown promise in enhancing the production of complex natural products, such as pentacyclic triterpenoid (B12794562) saponins (B1172615) researchgate.netresearchgate.net. These approaches could potentially be applied to engineer biological systems, like microorganisms or plants, for enhanced and sustainable production of this compound or to create novel derivatives with altered properties. The ability to tailor peptides from microalgae for specific therapeutic uses through understanding their metabolic pathways mdpi.com conceptually supports the potential of synthetic biology for compound optimization.
Interdisciplinary Research Collaborations
Advancing the understanding and application of this compound necessitates collaboration across multiple scientific disciplines. Research on this compound inherently involves expertise in natural product chemistry for isolation and structural determination, synthetic chemistry for scalable production and analog generation, pharmacology and biology for activity screening and mechanism elucidation, and potentially food science or biotechnology for sustainable sourcing and application development researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comacs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netmetabolomicsworkbench.orgresearchgate.net. Fostering interdisciplinary collaborations will be key to a holistic approach, combining diverse methodologies and perspectives to fully unlock the potential of this compound.
Q & A
Q. How to navigate peer review critiques of this compound manuscripts effectively?
- Answer : Address reviewers’ concerns systematically:
- Data requests : Provide additional experiments or cite prior validation studies.
- Methodology critiques : Clarify protocols using flowcharts or supplemental videos.
- Statistical queries : Engage a biostatistician to re-analyze data if needed. Avoid defensive language; instead, frame revisions as collaborative improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
